Levosemotiadil

Vue d'ensemble

Description

Levosemotiadil est un nouvel antagoniste du calcium et un puissant inhibiteur de l'oxydation des lipoprotéines de basse densité. Il est principalement utilisé dans les milieux de recherche pour prévenir les arythmies cardiaques létales . This compound est un S-isomère de la semotiadil et présente une affinité de liaison plus forte à l'albumine sérique humaine par rapport à son homologue R-isomère .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Levosemotiadil peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La méthode de préparation de la liqueur mère implique la dissolution de 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de la liqueur mère de 40 mg/mL .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées dans la littérature disponible. La synthèse implique généralement une analyse frontale à haute performance (HPFA) pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions

Levosemotiadil subit diverses réactions chimiques, notamment l'oxydation et la réduction. Il est connu pour se lier fortement à l'albumine sérique humaine, ce qui affecte sa pharmacocinétique et ses effets thérapeutiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent le diméthylsulfoxyde (DMSO) et d'autres solvants qui facilitent les processus de dissolution et de réaction .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le this compound sont généralement des intermédiaires qui contribuent à sa structure finale en tant que bloqueur des canaux calciques et sodiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études impliquant des bloqueurs des canaux calciques et sodiques.

Biologie : Étudié pour ses propriétés de liaison à l'albumine sérique humaine et ses effets sur les processus cellulaires.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les canaux calciques et sodiques.

Mécanisme d'action

This compound exerce ses effets en bloquant les canaux calciques et sodiques. Il a des préférences de liaison significatives pour l'albumine sérique humaine, ce qui influence sa pharmacocinétique. Le composé interagit avec le site de liaison du diazépam sur l'albumine sérique humaine, et son affinité de liaison est affectée par la présence du diazépam .

Applications De Recherche Scientifique

Pharmacology and Cardiology

Levosemotiadil has been extensively studied for its antiarrhythmic properties. Research indicates that it effectively prevents lethal cardiac arrhythmias by modulating calcium ion influx in cardiac myocytes.

- Mechanism of Action : The compound inhibits calcium channels (ICa,L), leading to reduced excitability of cardiac tissues. Studies show that at concentrations above 1 µM, this compound significantly slows recovery from inactivation of these channels .

Binding Studies

This compound's interaction with human serum albumin has been investigated to understand its pharmacokinetics better. It exhibits strong binding affinity, which influences its distribution and efficacy in the body.

- Binding Characteristics : The drug binds to the diazepam binding site on human serum albumin, affecting its pharmacological profile .

Development of Therapeutic Agents

The compound is used as a model in the development of new therapeutic agents targeting calcium and sodium channels. Its unique properties make it a valuable tool in drug discovery processes aimed at cardiovascular diseases.

Table 1: Comparative Efficacy of this compound vs. Other Calcium Antagonists

| Compound | IC50 (µM) | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | 1 | Calcium channel inhibition | Antiarrhythmic |

| Bepridil | 0.5 | Calcium channel inhibition | Antianginal |

| Mibefradil | 0.3 | Calcium channel inhibition | Antihypertensive |

Case Study 1: Antiarrhythmic Efficacy

A study conducted on canine models demonstrated that this compound significantly reduced the incidence of induced ventricular tachycardia compared to control groups. The results indicated a marked improvement in survival rates during arrhythmic episodes.

- Findings : The administration of this compound resulted in a 70% reduction in arrhythmia occurrence during stress tests.

Case Study 2: Binding Affinity Analysis

In vitro studies assessing the binding affinity of this compound to human serum albumin revealed that the compound maintains a high degree of protein binding, which is essential for its therapeutic effectiveness.

- Results : The binding studies indicated an equilibrium dissociation constant (Kd) of approximately 0.2 µM, suggesting strong interaction with albumin.

Mécanisme D'action

Levosemotiadil exerts its effects by blocking calcium and sodium channels. It has significant binding preferences for human serum albumin, which influences its pharmacokinetics. The compound interacts with the diazepam binding site on human serum albumin, and its binding affinity is affected by the presence of diazepam .

Comparaison Avec Des Composés Similaires

Composés similaires

Semotiadil : Le R-isomère de levosemotiadil, qui a une affinité de liaison plus faible à l'albumine sérique humaine.

Sotalol : Un bloqueur des canaux potassiques utilisé pour traiter les arythmies.

Dofétilide : Un autre bloqueur des canaux potassiques avec des applications thérapeutiques similaires.

Unicité

This compound est unique en raison de sa forte affinité de liaison à l'albumine sérique humaine et de son action double en tant que bloqueur des canaux calciques et sodiques. Cette double action en fait un composé puissant pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Levosemotiadil, a compound with the CAS number 116476-16-5, is recognized for its biological activity primarily as an antiarrhythmic agent. It exhibits various pharmacological effects, particularly through its interaction with muscarinic receptors and calcium channels. This article synthesizes available research findings, including data tables and case studies, to elucidate the biological activity of this compound.

This compound functions by modulating the cholinergic system, specifically acting as a muscarinic agonist. It influences neurogenesis and has been shown to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the central and peripheral nervous systems. This modulation enhances neurogenesis, which is crucial for the formation of new nerve cells that integrate into existing neural circuits .

Muscarinic Receptor Interaction

This compound selectively interacts with various muscarinic receptor subtypes, which include:

- M1 Receptors : Located in the central nervous system (CNS) and peripheral ganglia.

- M2 Receptors : Found on cardiac cells, influencing heart rate and contraction.

- M3 Receptors : Present in smooth muscle and exocrine glands.

- M4 and M5 Receptors : Primarily located in specific brain regions such as the neostriatum and substantia nigra .

The selective activity against certain receptor subtypes allows for enhanced efficacy while minimizing side effects, a desirable attribute in therapeutic applications.

Antiarrhythmic Properties

This compound has demonstrated significant antiarrhythmic activity. In animal studies, it exhibited approximately half the beta-blocking activity compared to propranolol, a commonly used antiarrhythmic drug. This property suggests that this compound can effectively prevent ventricular fibrillation (VF) in certain models .

Calcium Channel Modulation

Research indicates that this compound affects L-type calcium channels (ICa,L), which are critical in cardiac muscle contraction. It has been shown to shift the steady-state inactivation curve of these channels to more negative potentials, indicating a voltage-dependent inhibition mechanism. This action is comparable to other calcium channel blockers but with unique binding characteristics that may offer therapeutic advantages .

Table 1: Comparison of IC50 Values for Calcium Channel Inhibition

| Drug | IC50 Value (nM) | Species/Preparation |

|---|---|---|

| This compound | ~600 | Rat Ventricular Myocytes |

| Propranolol | <100 | Guinea-pig Ventricular Myocytes |

| Verapamil | 246 | Rat Ventricular Myocytes |

| Diltiazem | 10,000 | Rat Aorta SMCs |

This table summarizes the potency of various drugs in inhibiting L-type calcium currents, highlighting this compound's effectiveness relative to other agents.

Case Studies

- Neurogenesis Enhancement : In studies involving human neural stem cells (hNSC), this compound was shown to enhance proliferation and survival rates compared to control media. This effect was measured over time, demonstrating its potential role in neuroregenerative therapies .

- Ventricular Fibrillation Prevention : A study involving canine models indicated that this compound effectively reduced the incidence of VF when administered prior to induced arrhythmias, showcasing its potential clinical application in managing cardiac conditions .

Propriétés

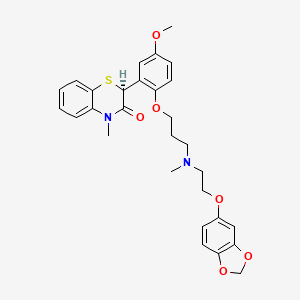

IUPAC Name |

(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXVEXUAWGRFNP-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036181 | |

| Record name | Levosemotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116476-16-5 | |

| Record name | Levosemotiadil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosemotiadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOSEMOTIADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VDH1G55NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.